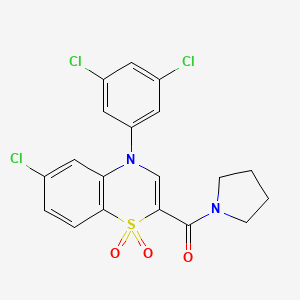

6-chloro-4-(3,5-dichlorophenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Description

The compound 6-chloro-4-(3,5-dichlorophenyl)-2-(pyrrolidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione is a heterocyclic molecule featuring a benzothiazine core substituted with chlorine atoms at positions 6 and 3,5-dichlorophenyl, and a pyrrolidine carbonyl group.

- Chlorinated aromatic systems: Known for enhancing lipophilicity and bioactivity in pesticides and pharmaceuticals .

- Benzothiazine scaffold: A sulfur- and nitrogen-containing heterocycle associated with diverse biological activities, including anti-inflammatory and antimicrobial effects.

- Pyrrolidine carbonyl: A common pharmacophore in bioactive molecules, influencing binding affinity and metabolic stability.

Properties

IUPAC Name |

[6-chloro-4-(3,5-dichlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl3N2O3S/c20-12-3-4-17-16(10-12)24(15-8-13(21)7-14(22)9-15)11-18(28(17,26)27)19(25)23-5-1-2-6-23/h3-4,7-11H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRQIBGBUNYXPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC(=CC(=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(3,5-dichlorophenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzothiazine Core: The benzothiazine core can be synthesized through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound under acidic conditions.

Introduction of Chlorine Atoms: Chlorination of the benzothiazine core can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Dichlorophenyl Group: The 3,5-dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

Incorporation of the Pyrrolidine-1-carbonyl Group: The pyrrolidine-1-carbonyl group can be attached via an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-(3,5-dichlorophenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazine derivatives.

Scientific Research Applications

6-chloro-4-(3,5-dichlorophenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-4-(3,5-dichlorophenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Target Compound vs. Thiazolo-Pyrimidine Derivatives ()

Compounds 11a , 11b , and 12 from share heterocyclic cores but differ in substitution patterns:

- Chlorine substituents in the target may confer greater oxidative stability compared to the cyano groups in 11b .

Comparison with Pyrazol-Tetrazole Derivatives ()

Compounds 4i and 4j incorporate tetrazole and pyrimidinone moieties:

- Tetrazole rings (e.g., 4i ) are metabolically stable bioisosteres for carboxylic acids, unlike the pyrrolidine carbonyl in the target compound.

- Coumarin substituents in 4i/4j may enhance fluorescence properties, which are absent in the target’s dichlorophenyl group .

Physicochemical Properties

Data from highlights trends in yields and melting points for structurally related compounds:

| Compound | Yield (%) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| Target Compound | N/A | N/A | Cl, Dichlorophenyl, Pyrrolidine-CO |

| 11a | 68 | 243–246 | CN, NH, CO |

| 11b | 68 | 213–215 | CN, NH, CO |

| 12 | 57 | 268–269 | CN, NH, CO |

- Inferences :

- The target’s dichlorophenyl group may increase molecular weight and melting point compared to 11a/11b , similar to the high melting point of 12 (268–269°C).

- The absence of NH groups in the target compound could improve solubility relative to 11a/11b .

Biological Activity

6-Chloro-4-(3,5-dichlorophenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a benzothiazine core with multiple substituents that enhance its biological activity. The key structural components include:

- A benzothiazine scaffold that is known for its diverse pharmacological properties.

- A pyrrolidine moiety which contributes to its interaction with biological targets.

- Chlorine substituents that may influence its lipophilicity and binding affinity.

Anticancer Properties

Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings related to its anticancer activity:

The compound's mechanism of action appears to involve:

- Induction of Apoptosis : Treatment with the compound resulted in an increased Bax/Bcl-2 ratio, indicating a shift towards pro-apoptotic signaling pathways. This was corroborated by elevated levels of caspase 9 in treated cells, suggesting activation of the intrinsic apoptotic pathway.

- Cell Cycle Arrest : Analysis revealed that the compound caused cell cycle arrest in both MCF-7 and HepG2 cells, preventing progression through critical phases necessary for cell division.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- In Vitro Studies : In vitro testing demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The results indicated a dose-dependent response with lower IC50 values suggesting higher potency.

- In Vivo Models : An in vivo study using tumor-bearing mice showed that the compound effectively targeted sarcoma cells, demonstrating potential for therapeutic application in solid tumors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.